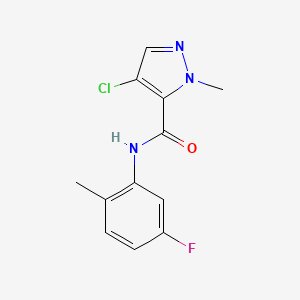![molecular formula C20H27N5O2S B5380234 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5380234.png)
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. The compound is currently under clinical trials and has the potential to become a new therapeutic option for patients.
作用機序
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine selectively binds to the active site of BTK and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of cancer cells. The compound also induces apoptosis, or programmed cell death, in cancer cells and enhances the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in the elimination of cancer cells.
Biochemical and Physiological Effects:
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. The compound has a high oral bioavailability and a long half-life, which allows for once-daily dosing. 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has also been shown to penetrate the blood-brain barrier, which is important for the treatment of central nervous system malignancies.
実験室実験の利点と制限
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for BTK. The compound is also available in large quantities and can be easily synthesized using standard laboratory techniques. However, 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has the potential to become a new therapeutic option for patients with cancer, autoimmune diseases, and inflammatory disorders. Future research should focus on the optimization of the compound's pharmacokinetic and pharmacodynamic properties, as well as its combination with other therapeutic agents. Additionally, the development of biomarkers for patient selection and monitoring of treatment response would be valuable for the clinical development of 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine.
合成法
The synthesis of 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine involves a multi-step process that includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with pyrimidine-2,4-diamine and pyrrolidine. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that promote cell proliferation, survival, and migration.
特性
IUPAC Name |
4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-16-5-6-17(2)18(15-16)28(26,27)25-13-11-23(12-14-25)19-7-8-21-20(22-19)24-9-3-4-10-24/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXMKUGAJMPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380175.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
![N-(3-{[(5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B5380195.png)

![3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B5380207.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methoxypropyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380215.png)
![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)